molecular formula C16H16N6 B5995618 1-ethyl-5-(1-methyl-5-phenylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole

1-ethyl-5-(1-methyl-5-phenylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B5995618
M. Wt: 292.34 g/mol
InChI Key: QSZXSUDDPJTPEX-UHFFFAOYSA-N
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Description

1-ethyl-5-(1-methyl-5-phenylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole is a complex heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 1-ethyl-5-(1-methyl-5-phenylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or other carbonyl compounds . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to scale up the synthesis efficiently .

Chemical Reactions Analysis

1-ethyl-5-(1-methyl-5-phenylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions employed .

Scientific Research Applications

1-ethyl-5-(1-methyl-5-phenylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-5-(1-methyl-5-phenylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-ethyl-5-(1-methyl-5-phenylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and imidazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-5-(1-methyl-5-phenylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-3-22-16-13(10-18-22)19-15(20-16)12-9-17-21(2)14(12)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZXSUDDPJTPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)NC(=N2)C3=C(N(N=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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